![molecular formula C18H26N6 B2963131 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine CAS No. 2198495-57-5](/img/structure/B2963131.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C17H19FN8 . It is part of the class of compounds known as triazolopyridazines, which are characterized by a triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures including a cyclobutyl group, a triazole ring, and a pyridazine ring . The average mass of the molecule is 354.385 Da and the monoisotopic mass is 354.171661 Da .Scientific Research Applications
Synthesis and Antitumor Activities
The compound has been part of studies focusing on the synthesis of enaminones and their reactions to create a range of heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, enaminones have been utilized to synthesize substituted pyridine derivatives, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have shown inhibitory effects against certain human cancer cell lines, comparable to standard treatments like 5-fluorouracil. The antimicrobial activity of some of these compounds has also been evaluated, indicating a potential in treating infections alongside cancer (Riyadh, 2011).
Heterocyclic Chemistry for Drug Development
Further research on heterocyclic compounds, similar to the structure of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine, has led to the development of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These derivatives have been tested for their anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. The structural elucidation of these compounds provides insights into their potential as anti-cancer agents, highlighting the importance of such heterocyclic compounds in medicinal chemistry and drug development (Ahmed, Ahmed, & Abdelhamid, 2014).
Antimicrobial Evaluation
The compound is related to research on thienopyrimidine derivatives and their antimicrobial evaluation. Studies have shown that certain heterocyclic compounds, including those with triazolo and pyridazine rings, exhibit pronounced antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s role in cell survival and proliferation, potentially leading to a decrease in tumorigenesis .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways that are crucial for cell survival and proliferation . Additionally, the compound has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which could affect various biochemical pathways, including those involved in regulating heart rate and cardiac output .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell survival and proliferation due to the inhibition of c-Met kinase . Additionally, as a pan-PDE inhibitor, the compound could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-22(10-13-4-2-5-13)15-11-23(12-15)17-9-8-16-19-20-18(24(16)21-17)14-6-3-7-14/h8-9,13-15H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNXKLKEXQEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2963049.png)
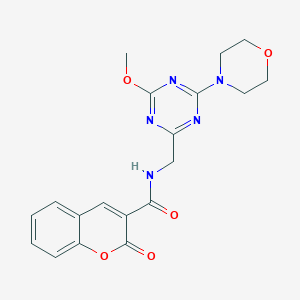
![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2963052.png)
![1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2963056.png)
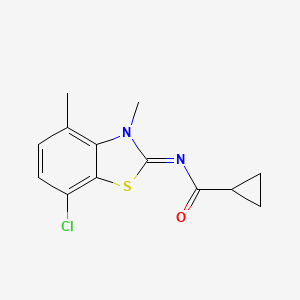

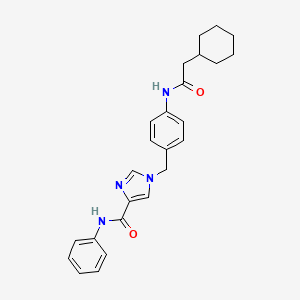

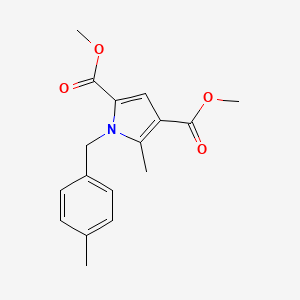
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2963068.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)
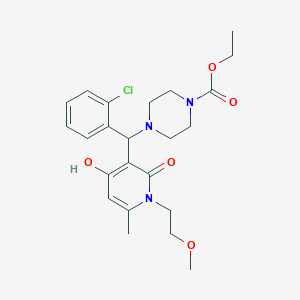
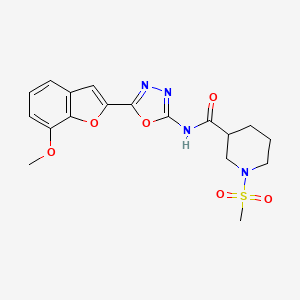
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)
